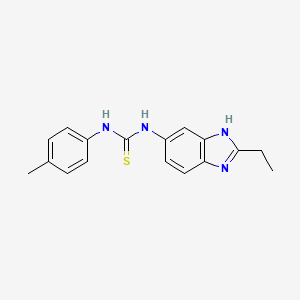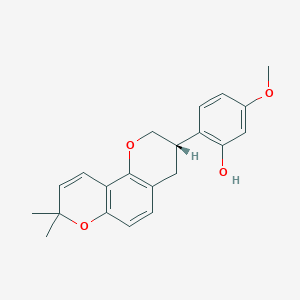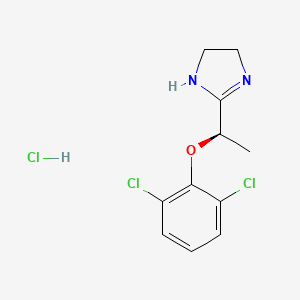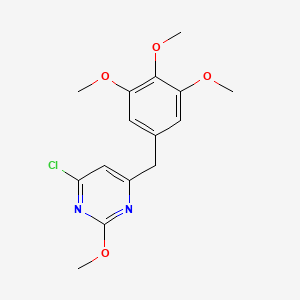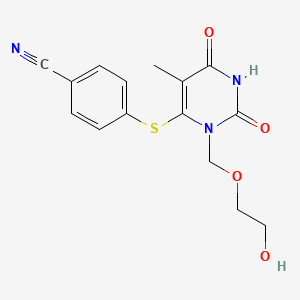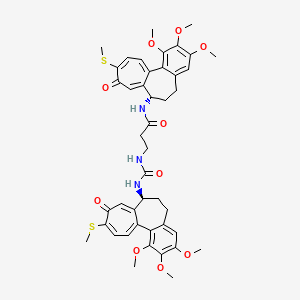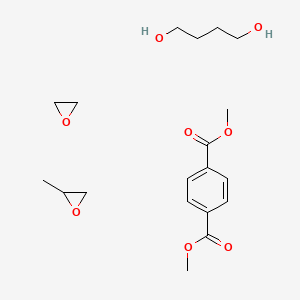
Butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;2-methyloxirane;oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate; 2-methyloxirane; oxirane is a complex organic compound with the molecular formula C19H30O8 and a molecular weight of 386.437 g/mol . This compound is a polymer formed from the reaction of butane-1,4-diol, dimethyl benzene-1,4-dicarboxylate, 2-methyloxirane, and oxirane. It is commonly used in the production of polyesters, plastics, and resins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate; 2-methyloxirane; oxirane involves several steps:
Polymerization: The polymerization process involves the reaction of butane-1,4-diol with dimethyl benzene-1,4-dicarboxylate in the presence of catalysts to form a pre-polymer.
Addition of Oxiranes: The pre-polymer is then reacted with 2-methyloxirane and oxirane under controlled conditions to form the final polymer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale polymerization reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction and high yield. The process is optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate; 2-methyloxirane; oxirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives that have different functional groups attached .
Scientific Research Applications
Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate; 2-methyloxirane; oxirane has several scientific research applications:
Chemistry: It is used as a starting material in the synthesis of polyesters and other polymers.
Biology: The compound is used in the study of polymer interactions with biological systems.
Medicine: It is investigated for its potential use in drug delivery systems and medical devices.
Industry: The compound is used in the production of plastics, resins, and coatings.
Mechanism of Action
The mechanism of action of butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate; 2-methyloxirane; oxirane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in certain reactions due to the presence of reactive functional groups. It can also form cross-links with other molecules, enhancing the properties of the resulting polymers .
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: A primary alcohol used in the synthesis of polyesters and polyurethanes.
Dimethyl terephthalate: A precursor in the production of polyesters.
Oxirane: An epoxide used in the production of various polymers.
Uniqueness
Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate; 2-methyloxirane; oxirane is unique due to its combination of functional groups, which allows it to form complex polymers with desirable properties for various applications. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
64811-37-6 |
|---|---|
Molecular Formula |
C19H30O8 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;2-methyloxirane;oxirane |
InChI |
InChI=1S/C10H10O4.C4H10O2.C3H6O.C2H4O/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;5-3-1-2-4-6;1-3-2-4-3;1-2-3-1/h3-6H,1-2H3;5-6H,1-4H2;3H,2H2,1H3;1-2H2 |
InChI Key |
CCGHUARZJYVTPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CO1.COC(=O)C1=CC=C(C=C1)C(=O)OC.C1CO1.C(CCO)CO |
Related CAS |
64811-37-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


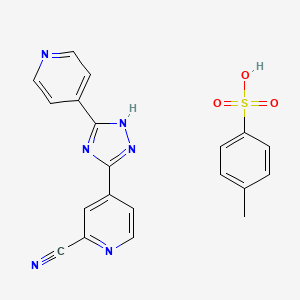

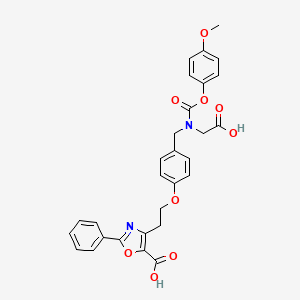
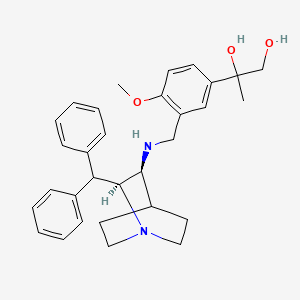
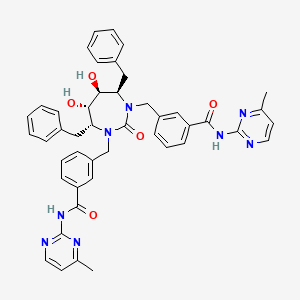
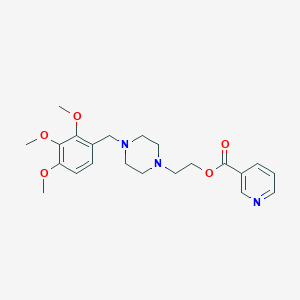
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12786363.png)
